molecular formula C26H24N2O2 B2688372 N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1'-biphenyl]-4-carboxamide CAS No. 897620-35-8

N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B2688372
CAS No.: 897620-35-8
M. Wt: 396.49
InChI Key: TUFUCDIEEXNJMF-UHFFFAOYSA-N
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Description

N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1'-biphenyl]-4-carboxamide is a complex chemical compound featuring diverse functional groups that confer unique properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1'-biphenyl]-4-carboxamide typically involves a multi-step process:

  • Formation of 1,2,3,4-tetrahydroquinoline: This involves the hydrogenation of quinoline using catalysts like palladium on carbon under hydrogen gas.

  • Cyclopropanecarbonylation: Introduction of the cyclopropane ring is achieved via reaction with cyclopropanecarbonyl chloride in the presence of a base like triethylamine.

  • Biphenyl coupling: The 1,1'-biphenyl-4-carboxylic acid is coupled using a peptide coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of N-hydroxysuccinimide (NHS).

Industrial Production Methods

Industrial synthesis scales up using optimized conditions to ensure high yield and purity:

  • Hydrogenation: Performed in large reactors with continuous flow hydrogenation.

  • Carbonylation and Coupling: Utilize automated systems for precise control of temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: This compound undergoes oxidation reactions primarily at the tetrahydroquinoline ring, transforming it into quinoline derivatives.

  • Reduction: The nitro group can be reduced to an amine using catalytic hydrogenation.

  • Substitution: The biphenyl moiety is subject to electrophilic aromatic substitution, allowing for diverse modifications.

Common Reagents and Conditions

  • Oxidation: KMnO₄ or CrO₃ in acidic medium.

  • Reduction: H₂ gas with Pd/C as a catalyst.

  • Substitution: Reactions conducted using electrophiles like halogens in the presence of Lewis acids (e.g., AlCl₃).

Major Products

  • Oxidized quinoline derivatives.

  • Reduced amine variants.

  • Substituted biphenyl products with different functional groups.

Scientific Research Applications

N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1'-biphenyl]-4-carboxamide has various applications:

  • Chemistry: Used as an intermediate in organic synthesis, enabling the creation of complex molecules.

  • Biology: Aids in studying cellular processes due to its ability to interact with specific biological targets.

  • Medicine: Explored for its potential as a drug candidate in treating conditions like inflammation, cancer, and neurological disorders.

  • Industry: Applied in materials science for creating polymers and other advanced materials.

Mechanism of Action

Molecular Targets and Pathways

  • Enzyme inhibition: This compound can inhibit certain enzymes by binding to their active sites.

  • Receptor modulation: It interacts with specific cell receptors, altering signal transduction pathways.

  • Pathways: Modulates pathways involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Unique Aspects

  • Cyclopropane ring: Confers unique conformational constraints, affecting biological activity.

  • Tetrahydroquinoline core: Provides a scaffold for diverse chemical modifications.

  • Biphenyl group: Enhances lipophilicity and membrane permeability.

Similar Compounds

  • N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-6-yl)-[1,1'-biphenyl]-4-carboxamide: Similar structure with isoquinoline core.

  • N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-5-yl)-[1,1'-biphenyl]-4-carboxamide: Substitution at different positions on the tetrahydroquinoline ring.

  • N-(1-(cyclopropanecarbonyl)-quinolin-6-yl)-[1,1'-biphenyl]-4-carboxamide: Lacks the tetrahydro component.

N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1'-biphenyl]-4-carboxamide stands out due to its unique combination of functional groups, making it a valuable molecule in various scientific and industrial fields.

Properties

IUPAC Name

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O2/c29-25(20-10-8-19(9-11-20)18-5-2-1-3-6-18)27-23-14-15-24-22(17-23)7-4-16-28(24)26(30)21-12-13-21/h1-3,5-6,8-11,14-15,17,21H,4,7,12-13,16H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUFUCDIEEXNJMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)N(C1)C(=O)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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